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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the[1][2]-
sigmatropic rearrangement of allyl phenyl selenide derivatives. This powerful transformation
is a valuable tool in modern organic synthesis, enabling the stereoselective formation of allylic
alcohols and amines, which are key structural motifs in many natural products and
pharmaceutical agents.

Introduction

The[1][2]-sigmatropic rearrangement is a pericyclic reaction involving the concerted
reorganization of a five-membered allylic system containing a heteroatom. In the context of
organoselenium chemistry, allyl phenyl selenides can be readily oxidized to the
corresponding selenoxides or converted to selenimides. These intermediates undergo a rapid
and often highly stereoselective[1][2]-sigmatropic rearrangement to furnish allylic selenenate or
seleninimidate esters, respectively. Subsequent hydrolysis or reductive workup yields the
desired allylic alcohols or amines.[3][4] This methodology offers a mild and efficient alternative
to traditional methods for the synthesis of these important functional groups.

Applications of this rearrangement are found in the synthesis of complex molecules, including
natural products like solandelactone E, and in the preparation of non-natural amino acids and
peptides.[3] The stereochemical outcome of the reaction can often be controlled by the
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geometry of the starting alkene and the chirality of the substituents, making it a valuable tool for
asymmetric synthesis.[4]

Reaction Mechanisms

The[1][2]-sigmatropic rearrangement of allyl phenyl selenide derivatives proceeds through a
concerted, five-membered cyclic transition state. The reaction can be initiated by either
oxidation of the selenide to a selenoxide or by its conversion to a selenimide.

Rearrangement of Allyl Phenyl Selenoxides

The process begins with the oxidation of the allyl phenyl selenide to an allyl phenyl
selenoxide. This intermediate then undergoes a[1][2]-sigmatropic rearrangement to form an
allylic selenenate ester. Subsequent hydrolysis of the selenenate ester yields the
corresponding allylic alcohol. The rearrangement is typically irreversible as the selenenate
ester is thermodynamically more stable.[3]
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Caption: Mechanism of the[1][2]-sigmatropic rearrangement of allyl phenyl selenoxides.

Rearrangement of Allyl Phenyl Selenimides

Alternatively, the allyl phenyl selenide can be treated with an aminating agent, such as N-
chlorosuccinimide (NCS) and an amine, to form an allylic selenimide. This intermediate
undergoes a similar[1][2]-sigmatropic rearrangement to produce a seleninimidate ester, which
upon reductive workup or hydrolysis, provides the corresponding allylic amine.
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Caption: Mechanism of the[1][2]-sigmatropic rearrangement of allyl phenyl selenimides.

Experimental Protocols
Protocol 1: Synthesis of Allyl Phenyl Selenide Starting
Materials

A general and efficient method for the synthesis of symmetrical and unsymmetrical allyl phenyl
selenides involves the reaction of diphenyl diselenide with an appropriate allylic halide or
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alcohol derivative.

Materials:

Diphenyl diselenide (PhSe)2

Sodium borohydride (NaBHa4)

Allylic bromide or chloride

Ethanol (EtOH) or Tetrahydrofuran (THF)

Nitrogen or Argon atmosphere

Procedure:

To a stirred solution of diphenyl diselenide (1.0 mmol) in ethanol (10 mL) under an inert
atmosphere, add sodium borohydride (2.2 mmol) portion-wise at 0 °C.

Stir the reaction mixture at room temperature for 1 hour, during which the yellow color of the
diselenide will disappear, indicating the formation of sodium phenylselenide (PhSeNa).

Cool the reaction mixture to 0 °C and add the allylic bromide (1.2 mmol) dropwise.

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the
progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction with water (10 mL) and extract with diethyl ether (3 x
15 mL).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired
allyl phenyl selenide.

Quantitative Data for Synthesis of Allyl Phenyl Selenides:
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Entry Allylic Halide Product Yield (%)

1 Allyl bromide Phenyl allyl selenide 95
Cinnamyl phenyl

2 Cinnamyl chloride ) yipneny 92
selenide

E)-2-butenyl phenyl
3 (E)-1-bromo-2-butene ® ] yipheny 88
selenide

3-bromo-2-methyl-1- 2-methylallyl phenyl

propene selenide

Protocol 2:[1][2]-Sigmatropic Rearrangement of Allyl
Phenyl Selenoxides to Allylic Alcohols

This protocol describes the oxidation of an allyl phenyl selenide to the corresponding
selenoxide, which then undergoes a spontaneous|1][2]-sigmatropic rearrangement and
subsequent hydrolysis to yield an allylic alcohol.

Materials:

Allyl phenyl selenide derivative

30% Hydrogen peroxide (H202)

Dichloromethane (CH2zCl2) or Tetrahydrofuran (THF)

Pyridine (optional, to buffer the reaction)

Saturated aqueous sodium bicarbonate (NaHCOs) solution

Saturated aqueous sodium thiosulfate (Na2S20s3) solution
Procedure:

» Dissolve the allyl phenyl selenide (1.0 mmol) in dichloromethane (10 mL) and cool the
solution to -78 °C.
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e Add pyridine (1.2 mmol) to the solution (optional).

¢ Slowly add 30% hydrogen peroxide (1.2 mmol) dropwise to the stirred solution.

« Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and

stir for an additional 1-3 hours. Monitor the reaction progress by TLC.

e Quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL).

o Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).

e Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and

brine, then dry over anhydrous sodium sulfate.

o Concentrate the solution under reduced pressure and purify the crude product by flash

column chromatography on silica gel to obtain the allylic alcohol.

Quantitative Data for the Synthesis of Allylic Alcohols:

Allyl Phenyl . .
. . Diastereomeri
Entry Selenide Product Yield (%) .
c Ratio (dr)
Substrate
E)-2-butenyl E)-1-methyl-2-
1 E) y (E) y g5 N/A
phenyl selenide propen-1-ol
Cinnamyl phenyl 1-phenyl-2-
2 _ yipneny pheny 90 N/A
selenide propen-1-ol
Z)-3-phenyl-2-
(2)-3-pheny (E)-3-phenyl-2-
3 propenyl phenyl 78 >95:5 (E/2)
) propen-1-ol
selenide
(R,E)-1-phenyl-2-  (1S,2E)-1-
4 butenyl phenyl phenyl-2-buten- 82 90:10
selenide 1-ol
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Protocol 3: NCS-Mediated[1][2]-Sigmatropic
Rearrangement of Allyl Phenyl Selenides to Allylic
Amines

This protocol details the conversion of an enantioenriched allyl phenyl selenide to the
corresponding allylic amine via an NCS-mediated amination and subsequent[1][2]-sigmatropic
rearrangement.

Materials:

Enantioenriched allyl phenyl selenide

N-Chlorosuccinimide (NCS)

Amine (e.g., N-protected amino acid amide, aromatic amine)

Methanol (MeOH) or Dichloromethane (CH2Clz2)

Triethylamine (EtsN)

Saturated aqueous sodium bicarbonate (NaHCOs) solution
Procedure:

Dissolve the enantioenriched allyl phenyl selenide (0.1 mmol) and the amine (0.12 mmol)

in methanol (1 mL) at -78 °C under an inert atmosphere.
e Add a solution of NCS (0.11 mmol) in methanol (0.5 mL) dropwise to the reaction mixture.

« Stir the reaction at -78 °C for 30 minutes, then allow it to warm to room temperature over 2
hours.

e Quench the reaction with saturated aqueous sodium bicarbonate solution (5 mL) and extract
with ethyl acetate (3 x 10 mL).

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.
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 Purify the crude product by flash column chromatography on silica gel to yield the protected
allylic amine.

Quantitative Data for the Synthesis of N-Aryl Vinyl Glycines:

Diastereom
Allyl Phenyl . . . .
Entry . Amine Product Yield (%) eric Ratio
Selenide
(dr)
(S,E)-1-
(S,E)-N-(1-
phenyl-2-
. phenyl-2-
1 butenyl Aniline - 75 >95:5
butenyl)anilin
phenyl
e
selenide
(S,E)-1-(4- (S,E)-N-(1-(4-
methoxyphen methoxyphen
2 yl)-2-butenyl p-Toluidine yl)-2- 72 >95:5
phenyl butenyl)-4-
selenide methylaniline
(S,E)-1- Boc-Gly-
phenyl-2- (S,E)-N-(1-
3 butenyl Boc-Gly-NH:z phenyl-2- 68 92:8
phenyl butenyl)amid
selenide e
(S,E)-1- (S,E)-N-(1-
phenyl-2- phenyl-2-
4 butenyl H-Phe-OMe butenyl)-L- 65 88:12
phenyl phenylalanine
selenide methyl ester

Experimental Workflow Visualization

The general workflow for the application of the[1][2]-sigmatropic rearrangement of allyl phenyl
selenides in synthesis is depicted below.
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Allyl Phenyl Selenide Synthesis
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Caption: General synthetic workflow from allyl phenyl selenides to allylic alcohols and
amines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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